molecular formula C22H24N4O B5294791 (4-BENZHYDRYLPIPERAZINO)(1-METHYL-1H-PYRAZOL-5-YL)METHANONE

(4-BENZHYDRYLPIPERAZINO)(1-METHYL-1H-PYRAZOL-5-YL)METHANONE

Cat. No.: B5294791
M. Wt: 360.5 g/mol
InChI Key: GWSMTGKZEFRFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-BENZHYDRYLPIPERAZINO)(1-METHYL-1H-PYRAZOL-5-YL)METHANONE is a complex organic compound with the molecular formula C23H26N4O. It is known for its unique structure, which includes a piperazine ring substituted with a benzhydryl group and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZHYDRYLPIPERAZINO)(1-METHYL-1H-PYRAZOL-5-YL)METHANONE typically involves the reaction of benzhydrylpiperazine with a pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-BENZHYDRYLPIPERAZINO)(1-METHYL-1H-PYRAZOL-5-YL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-BENZHYDRYLPIPERAZINO)(1-METHYL-1H-PYRAZOL-5-YL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-BENZHYDRYLPIPERAZINO)(1-METHYL-1H-PYRAZOL-5-YL)METHANONE involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZHYDRYLPIPERAZINO)(1-METHYL-1H-PYRAZOL-5-YL)METHANONE is unique due to its specific substitution pattern and the presence of both benzhydryl and pyrazole groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-24-20(12-13-23-24)22(27)26-16-14-25(15-17-26)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,21H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSMTGKZEFRFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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